3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is a complex organic compound belonging to the class of imidazolidinones. This compound is characterized by its bicyclic structure and the presence of multiple ethyl and methyl substituents. It has garnered interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical methods, as detailed in patent literature and scientific studies. Notably, it is related to other cyclic urea derivatives that have been explored for their pharmacological properties, particularly as inhibitors of specific enzymes such as cytochrome P450 17α-hydroxylase (CYP17) which plays a role in steroidogenesis .
This compound falls under the category of imidazolidinones, which are cyclic ureas with diverse applications in pharmaceuticals. The specific structure of 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one suggests potential uses in medicinal chemistry due to its unique electronic and steric properties.
The synthesis of 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one can be achieved through several methods:
Specific synthetic routes may involve:
The molecular formula of 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is . Its structure features:
The compound's structural data can be represented in various forms:
CC(C)N1C(=O)C(C)C(=N)N=C1InChI=1S/C12H18N4O/c1-4-10(5)12(15)14(2)11(16)13(4)9(3)8(12)6/h4-5H2,1-3H3,(H2,13,14)(15)The chemical reactivity of 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one can be explored through several types of reactions:
These reactions can be influenced by factors such as solvent choice and temperature. For example:
The mechanism by which 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors.
For instance:
This inhibition could lead to altered levels of steroid hormones which may have therapeutic implications in conditions like hormone-dependent cancers.
The physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that these compounds exhibit moderate toxicity profiles and should be handled with care.
The primary applications of 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one include:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7